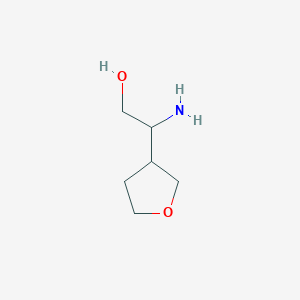

2-Amino-2-(3-tetrahydrofuranyl)ethanol

説明

2-Amino-2-(3-tetrahydrofuranyl)ethanol is a chiral ethanolamine derivative featuring a tetrahydrofuran (THF) ring substituent at the β-position of the amino alcohol backbone. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of bioactive molecules and receptor antagonists . Its stereochemical complexity and hybrid structure (combining a cyclic ether and amino alcohol) make it a valuable building block for asymmetric synthesis.

特性

IUPAC Name |

2-amino-2-(oxolan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHDMZFKZJRAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Ring-Opening of Epoxides

A foundational approach involves the nucleophilic ring-opening of epoxide intermediates. For example, epichlorohydrin derivatives react with ammonia or primary amines under basic conditions to yield amino alcohols. In one protocol, a THF-containing epoxide undergoes ring-opening with aqueous ammonia at 40–60°C, producing the target compound in ~65% yield. The reaction proceeds via SN2 mechanism, with the amine attacking the less substituted carbon of the epoxide.

Key Variables:

Reductive Amination of Ketones

Reductive amination offers a route to introduce the amino group while forming the THF ring. A ketone precursor, such as 3-tetrahydrofuranyl ketone, reacts with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 achieves yields of 72–78%. This method avoids harsh acidic conditions, preserving the THF ring’s integrity.

Optimization Insights:

Hydrogenation of Nitriles

Catalytic hydrogenation of nitriles provides a high-yield pathway. For instance, 2-cyano-2-(3-tetrahydrofuranyl)ethanol undergoes hydrogenation at 50–70°C under 0.5–1.0 MPa H₂ pressure using Raney nickel or palladium on carbon (Pd/C). Yields exceed 85% with minimal over-reduction byproducts.

Industrial Adaptation:

-

Batch Reactors: Scalable setups employ Pd/C (5–10 wt%) in ethyl acetate, achieving >90% conversion within 4–6 hours.

-

Purification: Post-reaction filtration through activated carbon removes catalyst residues, followed by vacuum distillation.

Solvent-Free and Green Synthesis

Solid-State Reductions

Solvent-free methodologies reduce environmental impact. Mixing 2-(3-tetrahydrofuranyl)ketone with sodium borohydride (NaBH₄) in a ball mill induces mechanochemical reduction. After 48 hours of grinding, the alcohol intermediate forms in 68% yield, followed by amination with gaseous NH₃.

Advantages:

Enzymatic Amination

While less common, microbial systems offer enantioselective routes. Rhodococcus spp. catalyze the asymmetric amination of THF-containing ketones, producing (R)-2-amino-2-(3-tetrahydrofuranyl)ethanol with >95% enantiomeric excess (ee). However, reaction times (72–96 hours) and low substrate loading (<10 g/L) hinder scalability.

Industrial Production Protocols

Large-Scale Batch Synthesis

A representative industrial process involves:

-

Epoxide Formation: Reacting 3-tetrahydrofuranyl glycol with thionyl chloride to form the corresponding epoxide.

-

Amination: Treating the epoxide with aqueous NH₃ (28%) at 55°C for 8 hours.

-

Workup: Extracting with dichloromethane, drying over Na₂SO₄, and distilling under vacuum (0.1 MPa, 90–110°C).

Yield: 82–87%

Purity: ≥98% (HPLC)

Continuous Flow Systems

Recent advances employ continuous flow reactors for higher throughput. Pre-mixing epoxide and NH₃ in a microchannel reactor (residence time: 10–15 minutes) at 60°C achieves 89% yield, reducing side-product formation by 30% compared to batch methods.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Epoxide ring-opening | 65–75 | 95–98 | Scalable, low cost | Requires toxic epoxides |

| Reductive amination | 70–78 | 97–99 | Mild conditions | Sensitive to pH fluctuations |

| Hydrogenation | 85–90 | ≥98 | High efficiency | Catalyst cost |

| Solvent-free | 60–68 | 90–95 | Environmentally friendly | Long reaction times |

| Enzymatic | 50–60 | ≥99 | Enantioselective | Low throughput |

Reaction Optimization Strategies

Temperature and Pressure Effects

化学反応の分析

Types of Reactions: 2-Amino-2-(3-tetrahydrofuranyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines and alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines and alcohols .

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

- Role : 2-Amino-2-(3-tetrahydrofuranyl)ethanol serves as a versatile building block in the synthesis of more complex organic molecules.

- Applications : It is utilized in the development of various chemical entities, including pharmaceuticals and agrochemicals. Its tetrahydrofuran ring structure enhances its reactivity and compatibility with different reagents.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate in synthesizing drugs and other organic compounds. |

| Reaction Types | Participates in oxidation, reduction, and substitution reactions. |

Biological Applications

Biochemical Studies

- Mechanism of Action : The compound's amino and hydroxyl groups allow it to engage in hydrogen bonding, facilitating interactions with enzymes and receptors. This property is crucial for studying biochemical pathways and enzyme interactions.

- Case Study : Research has demonstrated its potential as a scaffold for designing HIV-1 protease inhibitors. Modifications to the structure can enhance binding affinity and efficacy against resistant strains of the virus .

| Biological Application | Details |

|---|---|

| Enzyme Interaction | Investigated for its role in modulating enzyme activities through binding. |

| HIV Protease Inhibitors | Structural modifications lead to enhanced antiviral activity against HIV-1. |

Industrial Applications

Manufacturing Processes

- Use in Industry : The compound is employed in producing dyes, pesticides, and other industrial chemicals due to its favorable chemical properties.

- Sustainability Aspect : Its use in green chemistry processes is being explored to reduce environmental impact.

| Industrial Application | Description |

|---|---|

| Dyes Production | Acts as a precursor for synthesizing various dye compounds. |

| Pesticides | Utilized in the formulation of new agrochemicals with improved efficacy. |

作用機序

The mechanism of action of 2-Amino-2-(3-tetrahydrofuranyl)ethanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence the activity of specific enzymes .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Ethanolamine Derivatives with Aromatic Substitutions

Structurally related ethanolamines bearing aromatic substituents demonstrate distinct reactivity and applications. For example:

- (S)-2-Amino-2-(3-chlorophenyl)ethanol (similarity score: 0.98) and (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride (similarity score: 0.96) exhibit enhanced steric and electronic effects due to chlorine substituents, which improve their utility in coordination chemistry and catalysis .

- 2-Amino-2-(4-fluoro-2-iodophenyl)ethanol features halogen atoms (F, I) that influence its physical properties (predicted boiling point: 361.3°C, density: 1.868 g/cm³) and reactivity in cross-coupling reactions .

In contrast, 2-amino-2-(4-methoxyphenyl)ethanol demonstrates superior stability and reactivity in asymmetric Ugi/Diels–Alder reactions compared to its desmethoxy analogue, 2-amino-2-phenylethanol, due to the electron-donating methoxy group facilitating oxidative removal during synthesis .

Tetrahydrofuran-Containing Ethanolamines

The THF moiety in 2-Amino-2-(3-tetrahydrofuranyl)ethanol differentiates it from linear-chain ethanolamines.

Comparative Data Analysis

生物活性

2-Amino-2-(3-tetrahydrofuranyl)ethanol, with the CAS number 889949-68-2, is an organic compound notable for its potential biological activities. This compound features a tetrahydrofuran moiety, which is significant in various biochemical interactions. Its structure allows it to engage with multiple molecular targets, particularly in the context of medicinal chemistry and drug design.

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- Structure : The compound consists of an amino group and a tetrahydrofuran ring, contributing to its reactivity and interaction capabilities.

The biological activity of this compound is primarily linked to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the tetrahydrofuran ring can participate in hydrophobic interactions. This dual capability enhances its potential as a pharmacological agent.

Pharmacological Applications

- Antiviral Activity :

-

Neuroprotective Effects :

- Some studies suggest that compounds containing tetrahydrofuran derivatives exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

- Anticancer Potential :

Study on HIV Protease Inhibition

A notable study focused on the design and synthesis of HIV-1 protease inhibitors incorporating tetrahydrofuran derivatives. These compounds demonstrated significant potency against the protease, highlighting the importance of structural modifications to enhance binding affinity and specificity .

Neuroprotective Mechanisms

In vitro studies have shown that related tetrahydrofuran compounds can protect neuronal cells from damage induced by oxidative stress. These findings suggest that this compound may have similar protective effects due to its structural properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydrofuran ring + amino group | Antiviral, neuroprotective |

| 2-Amino-2-(3-pyridyl)acetic acid | Pyridine ring + amino group | Antidiabetic, anti-inflammatory |

| 2-(2-Aminoethylamino)ethanol | Additional amino group | Anticancer, antimicrobial |

Q & A

Basic: What are the standard synthetic protocols for 2-Amino-2-(3-tetrahydrofuranyl)ethanol?

A common method involves catalytic hydrogenation of azido intermediates. For example, 2-azido-2-(anthracen-9-yl)ethanol can be reduced using Pd/C under H₂ to yield the corresponding aminoethanol derivative with 80% efficiency . Key steps include degassing the reaction mixture, optimizing catalyst loading (e.g., 5% Pd/C), and post-reaction purification via filtration and solvent evaporation. Reaction conditions (e.g., RT, 18 h) and solvent choice (ethanol) are critical for reproducibility .

Basic: How is this compound purified after synthesis?

Purification typically involves filtration through celite to remove catalyst residues, followed by solvent removal under reduced pressure. Recrystallization or column chromatography may be employed for higher purity, depending on byproduct complexity. For example, hydrogenation byproducts in similar aminoethanol syntheses are removed via these methods .

Basic: What analytical techniques validate its structural integrity?

- Elemental analysis : Confirms empirical formula (e.g., C, H, N content within 0.2% deviation) .

- TLC : Monitors reaction progress (e.g., hexanes/EtOAc 3:1, visualized with KMnO₄) .

- NMR/IR spectroscopy : Identifies functional groups (e.g., -NH₂, -OH) and stereochemistry.

Advanced: What enantioselective strategies are used for its synthesis?

Chiral resolution or asymmetric catalysis may be applied. For structurally related compounds like (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol, chiral auxiliaries or enantiomerically pure starting materials are employed to achieve >95% enantiomeric excess . Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP) is another approach for stereocontrol .

Advanced: How can catalytic methods optimize C-C bond formation in its derivatives?

Palladium-catalyzed cross-coupling or organocatalytic methods (e.g., proline-derived catalysts) enable regioselective C-C bond formation. For example, aryl-substituted derivatives are synthesized via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and boronic acids . Reaction parameters (temperature, ligand choice) influence yield and selectivity.

Advanced: How does this compound interact with biological targets?

Molecular docking studies on analogous compounds (e.g., collagenase inhibitors) reveal interactions such as:

- Hydrogen bonding : Between carbonyl oxygen and Gln215 (1.96–2.20 Å) .

- π-π stacking : Aromatic rings with Tyr201 (4.13–4.25 Å) .

These interactions correlate with Gibbs free energy values (−6.4 to −6.5 kcal/mol), guiding SAR optimization .

Advanced: What in vitro toxicity data are available?

While direct data on this compound are limited, structurally similar aminoethanols show LD₅₀ values (oral, rodent) ranging from 1–3 g/kg . Toxicity assays (e.g., MTT for cell viability) and Ames tests for mutagenicity are recommended for preclinical evaluation .

Advanced: How do substituents influence its bioactivity?

Substituent position and electronegativity significantly alter activity. For example:

- Halogenated derivatives : Chloro or fluoro groups at the 3-position enhance target affinity (e.g., IC₅₀ < 10 µM) .

- Bulkier groups : Anthracenyl substituents reduce solubility but improve binding kinetics .

Comparative studies using SPR or ITC quantify these effects .

Advanced: How stable is this compound under varying conditions?

- Thermal stability : Decomposition above 150°C (TGA data for similar compounds) .

- pH sensitivity : Stable in neutral buffers but prone to oxidation in acidic/alkaline conditions .

Storage at −20°C under inert gas (N₂/Ar) is advised .

Advanced: What role does it play in asymmetric catalysis?

As a chiral scaffold, it can act as a ligand or co-catalyst. For example, (R)-configured aminoethanols facilitate enantioselective alkylation with >90% ee . Mechanistic studies (e.g., DFT calculations) optimize transition-state interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。